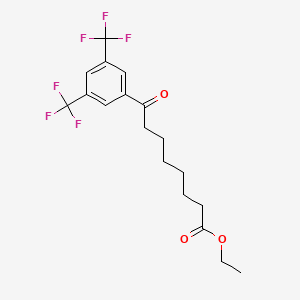

Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate is represented by the InChI code1S/C16H16F6O3/c1-2-24-13(23)5-3-4-12(22)9-6-10(14(16,17)18)8-11(7-9)15(19,20)21/h6-8H,2-5H2,1H3 . Chemical Reactions Analysis

While there isn’t specific information on the chemical reactions involving Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances have been made in trifluoromethylation of carbon-centered radical intermediates .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Efficient Synthesis of Chiral Precursors : Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate and related compounds are used in efficient synthesis processes. For instance, a study described the synthesis of ε-hydroxy ester, a crucial chiral precursor for (R)-α-lipoic acid, using a newly identified reductase (Chen et al., 2014).

Versatile Intermediate for Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound closely related to Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate, serves as a versatile intermediate in synthesizing various trifluoromethyl heterocycles, crucial in pharmaceutical and chemical industries (Honey et al., 2012).

Protein Engineering for Synthesis Optimization : Protein engineering of Vibrio fluvialis aminotransferase was done to optimize the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate in synthesizing imagabalin, using structurally related β-ketoesters (Midelfort et al., 2013).

Synthesis of Fluorescent Dyes : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from compounds including Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate, have shown potential as fluorescent dyes for use in liquid crystal displays (Bojinov & Grabchev, 2003).

Biotechnology and Biochemistry Applications

Biofuel Production : Ethyl esters like Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate are studied for their role in biofuel production, especially in biodiesel transesterification processes using novel catalysts for improved efficiency (Negm et al., 2019).

Advanced Intermediate for Statin Drugs : The diketoreductase from Acinetobacter baylyi was used to stereoselectively reduce ethyl-6-(benzyloxy)-3,5-dioxohexanoate to an advanced intermediate for statin drugs, demonstrating the biomedical relevance of such compounds (Wu et al., 2011).

Synthesis of Biaryl Compounds with Anti-Arthritic Potential : Ethyl (4-phenylphenyl)acetate, structurally related to Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate, was synthesized using green Suzuki coupling reactions, demonstrating potential in the discovery of new nonsteroidal anti-inflammatory drugs (Costa et al., 2012).

Propriétés

IUPAC Name |

ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F6O3/c1-2-27-16(26)8-6-4-3-5-7-15(25)12-9-13(17(19,20)21)11-14(10-12)18(22,23)24/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLFRKXQUBFXJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645526 |

Source

|

| Record name | Ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate | |

CAS RN |

898793-03-8 |

Source

|

| Record name | Ethyl η-oxo-3,5-bis(trifluoromethyl)benzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325792.png)

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)